![molecular formula C12H21NO2 B14421672 4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione CAS No. 85302-03-0](/img/structure/B14421672.png)
4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione is a chemical compound known for its unique structure and properties. It is a derivative of heptane with dimethylamino and methylidene groups attached, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione can be compared with other similar compounds, such as:
4,5-bis(dimethylamino)-quinolines: These compounds share similar structural features and are known for their proton sponge properties.
4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol: This compound has a similar dimethylamino group and is studied for its crystallographic properties.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical and biological properties.
Properties
CAS No. |
85302-03-0 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-(dimethylaminomethylidene)-2,6-dimethylheptane-3,5-dione |
InChI |
InChI=1S/C12H21NO2/c1-8(2)11(14)10(7-13(5)6)12(15)9(3)4/h7-9H,1-6H3 |
InChI Key |
VGPZHRPYGLYJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(=CN(C)C)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


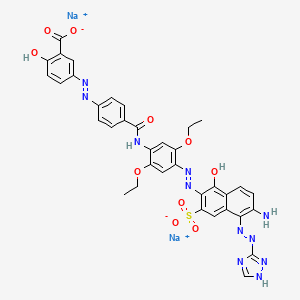
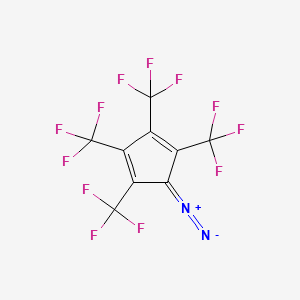

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)


![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)


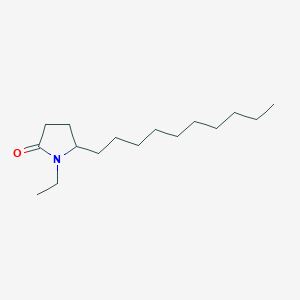
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
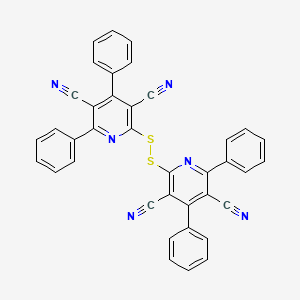
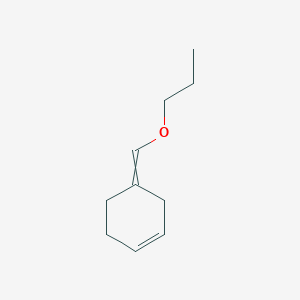
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
